2-{4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline
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Overview
Description
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINOXALINE is a complex organic compound known for its unique structural properties This compound features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINOXALINE typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Pyrazole Group: The pyrazole group can be introduced by reacting the quinoxaline core with a suitable pyrazole derivative, such as 3,5-dimethylpyrazole, under basic conditions.
Attachment of the Piperazine Group: The piperazine group can be attached through nucleophilic substitution reactions, where the quinoxaline core reacts with a piperazine derivative, such as 4-(3,4-dimethylbenzenesulfonyl)piperazine, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINOXALINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINOXALINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINOXALINE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, affecting their activity.
Pathways Involved: Cellular signaling pathways that are modulated by the compound, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- **2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDINE
- **2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]BENZENE
Uniqueness
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINOXALINE is unique due to its specific combination of functional groups and the quinoxaline core
Properties
Molecular Formula |
C25H28N6O2S |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
2-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)quinoxaline |
InChI |
InChI=1S/C25H28N6O2S/c1-17-9-10-21(15-18(17)2)34(32,33)30-13-11-29(12-14-30)24-25(31-20(4)16-19(3)28-31)27-23-8-6-5-7-22(23)26-24/h5-10,15-16H,11-14H2,1-4H3 |
InChI Key |
WQQXTGZRTDZVLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3N5C(=CC(=N5)C)C)C |
Origin of Product |
United States |
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